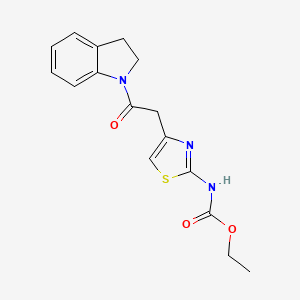

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antiviral and Respiratory Infection Applications

The preparation of indole N-acyl and N-carbamic esters of a related compound showed potential as water-soluble precursors for antiviral thiazolinone for evaluation against influenza and other respiratory infections. Salts of these esters demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro and reduced the severity and duration of disease symptoms in influenza A2 infected ferrets, although they caused local irritancy (Harnden et al., 1979).

Synthetic Chemistry and Functionalized Indoles

Research on the alkylation of ethyl indol-2-carboxylate has led to successful syntheses of various N-alkylated acids, providing a basis for further chemical modifications and the creation of new functionalized indole compounds. This work contributes to the broader understanding of synthetic strategies in medicinal chemistry and organic synthesis (Boraei et al., 2016).

Liquid-Liquid Phase Transfer Catalysis

The efficient synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates via liquid-liquid phase transfer catalysis showcases a novel methodology with mild conditions and high yield, marking a significant advancement in the field of organic synthesis (Lan-qin & Xi-cun, 2004).

Electrochemical and Electrochromic Properties

The synthesis and characterization of novel donor–acceptor type monomers for electropolymerization revealed significant insights into the electrochemical and electrochromic properties of the resulting polymers. This research has implications for the development of materials with potential applications in electronic and photonic devices (Hu et al., 2013).

Anticancer Efficacy

A novel pyrrole-substituted indolinone, synthesized with the initial aim of developing selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, showed potent antitumor activity against a variety of cancer cell lines. This compound exhibited a mechanism of action through G2/M cell cycle arrest, suggesting a promising avenue for cancer therapy (Xiong et al., 2010).

Luminescence Performance in Copper Complexes

The synthesis and characterization of copper complexes with carbazole and oxadiazole moieties highlighted their efficient green-emitting properties in solutions, offering insights into the design of new luminescent materials for potential application in light-emitting devices (Bai & Sun, 2012).

Mécanisme D'action

Target of Action

The primary target of Ethyl (4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is the Toll-like receptor 7 (TLR7) . TLR7 plays a crucial role in the innate immune response to viral pathogens by recognizing specific molecular patterns .

Mode of Action

This compound interacts with TLR7, activating it . This activation leads to the secretion of TLR7-regulated cytokines, such as IL-12, TNF-α, and IFN-α in human PBMC cells . The compound can bind to the TLR7 protein with an affinity of 7.06 μM .

Biochemical Pathways

The activation of TLR7 triggers a cascade of immune responses. The secretion of cytokines like IL-12, TNF-α, and IFN-α helps in modulating the immune response against viral infections . These cytokines play a vital role in the immune system’s ability to fight off infections and diseases.

Result of Action

The activation of TLR7 and the subsequent secretion of cytokines result in the suppression of HBV DNA replication . The compound has been shown to significantly suppress HBV DNA replication in both wild and resistant HBV strains .

Propriétés

IUPAC Name |

ethyl N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-2-22-16(21)18-15-17-12(10-23-15)9-14(20)19-8-7-11-5-3-4-6-13(11)19/h3-6,10H,2,7-9H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSKHSSITKNZLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-Fluorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzothiazole](/img/structure/B2514248.png)

![8-[(3,3-diphenylpropyl)amino]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2514250.png)

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![N-[1-(1-benzofuran-2-yl)propan-2-yl]adamantane-1-carboxamide](/img/structure/B2514253.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)